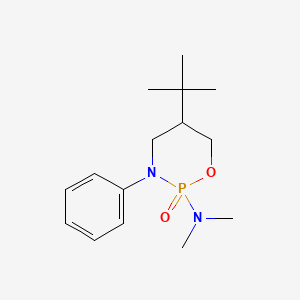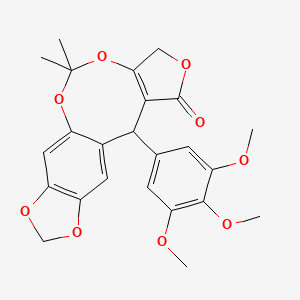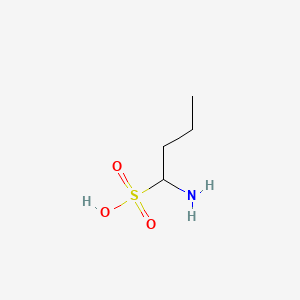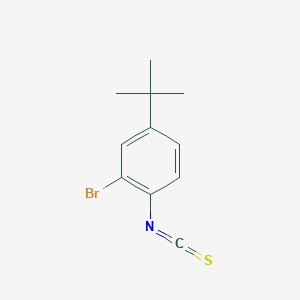
1,6-Dichloro-4-iodo-2,7-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dichloro-4-iodo-2,7-naphthyridine is an organic compound characterized by the presence of nitrogen atoms in its heterocyclic structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dichloro-4-iodo-2,7-naphthyridine typically involves a series of organic reactions. One common method includes the halogenation of 2,7-naphthyridine derivatives. For instance, the reaction of 2,7-naphthyridine with chlorine and iodine under controlled conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the process generally involves scaling up laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of advanced catalysts and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dichloro-4-iodo-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents like bromine or sulfuric acid are common.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chlorine or iodine atoms .
Applications De Recherche Scientifique
1,6-Dichloro-4-iodo-2,7-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 1,6-Dichloro-4-iodo-2,7-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.
1,6-Dichloro-2,7-naphthyridine: Similar structure but lacks the iodine atom.
1-Chloro-4-iodo-2,7-naphthyridine: Similar but with only one chlorine atom.
Uniqueness
1,6-Dichloro-4-iodo-2,7-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C8H3Cl2IN2 |
|---|---|
Poids moléculaire |
324.93 g/mol |
Nom IUPAC |
1,6-dichloro-4-iodo-2,7-naphthyridine |
InChI |
InChI=1S/C8H3Cl2IN2/c9-7-1-4-5(2-12-7)8(10)13-3-6(4)11/h1-3H |
Clé InChI |
ODORLIHZFMLQMA-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN=C1Cl)C(=NC=C2I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Propylsulfanyl)phenyl]piperazine](/img/structure/B12807538.png)











![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807629.png)

